molecular formula C16H24O3 B14852647 4-Tert-butoxy-3-(cyclohexyloxy)phenol

4-Tert-butoxy-3-(cyclohexyloxy)phenol

Cat. No.: B14852647
M. Wt: 264.36 g/mol
InChI Key: JIPYGDSFSVTFMV-UHFFFAOYSA-N
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Description

4-Tert-butoxy-3-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molar mass of 264.36 g/mol It is a phenolic compound characterized by the presence of tert-butoxy and cyclohexyloxy groups attached to a benzene ring

Preparation Methods

The synthesis of 4-Tert-butoxy-3-(cyclohexyloxy)phenol typically involves the condensation of phenol with cyclohexanol derivatives, followed by alkylation reactions. One method involves the initial condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring . The reaction conditions often include the use of acid or base catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Tert-butoxy-3-(cyclohexyloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The tert-butoxy and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Tert-butoxy-3-(cyclohexyloxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-3-(cyclohexyloxy)phenol involves its interaction with molecular targets through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

3-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C16H24O3/c1-16(2,3)19-14-10-9-12(17)11-15(14)18-13-7-5-4-6-8-13/h9-11,13,17H,4-8H2,1-3H3

InChI Key

JIPYGDSFSVTFMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)O)OC2CCCCC2

Origin of Product

United States

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